

Floctafenine quantum chemical parameters for corrosion inhibition

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Compound Focus: Floctafenine

CAS No.: 23779-99-9

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Comparison of Quantum Chemical Parameters

The table below summarizes the key quantum chemical parameters for **Floctafenine** and other pharmaceutical inhibitors, which are used to predict their corrosion inhibition potential.

| Inhibitor Name | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Dipole Moment (Debye) | Reference |
|----------------|---------------------|---------------------|-----------------|-----------------------|-----------|
| Floctafenine | Information missing | Information missing | 7.731 | 6.018 | [1] |
| Ceftazidime | Information missing | Information missing | 4.790 | 11.230 | [2] |
| Clotrimazole | -5.98 | -1.34 | 4.64 | 4.10 | [3] |

Key Parameter Explanations [1]:

- ΔE (Energy Gap):** The difference between ELUMO and EHOMO. A lower ΔE value generally indicates higher inhibition efficiency because it is easier for the molecule to donate electrons (from HOMO) to the metal and accept electrons (into LUMO) from the metal.

- **Dipole Moment (μ):** There are differing views on the correlation between dipole moment and inhibition efficiency. Some studies suggest that a lower dipole moment facilitates better adsorption onto the metal surface [1].

Experimental Data and Efficiency

The following table shows the experimental corrosion inhibition efficiency (%IE) reported for these compounds.

| Inhibitor Name | Experimental %IE | Test Conditions | Reference |
|----------------|------------------|----------------------------------|-----------|
| Floctafenine | ~85% to 72% | 25 ppm in 0.1 M HCl at 303-333 K | [1] [2] |
| Ceftazidime | 70.3% | 300 ppm in 1 M HCl at 298 K | [2] |
| Clotrimazole | ~90% | 200 ppm in 0.1 M HCl at 298 K | [3] |

Detailed Experimental Protocols

The quantum chemical data is typically validated through a combination of empirical laboratory methods and theoretical calculations.

For Floctafenine [1]:

- **Empirical Methods:** Potentiodynamic polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) were used to verify inhibition efficiency. Tests were conducted on zinc in 0.1 M HCl solution across a temperature range of 303–333 K.
- **Theoretical Methods:** Quantum chemical calculations were performed using the Parametric Method 3 (PM3) in the gas phase. The software Hyperchem 7.5 was used to compute parameters like EHOMO, ELUMO, and dipole moment. The adsorption was found to follow the Langmuir isotherm.

For Ceftazidime [2]:

- **Empirical Methods:** Weight loss (WL), Potentiodynamic polarization (PDP), Electrochemical Impedance Spectroscopy (EIS), and Electrochemical Frequency Modulation (EFM) were employed.

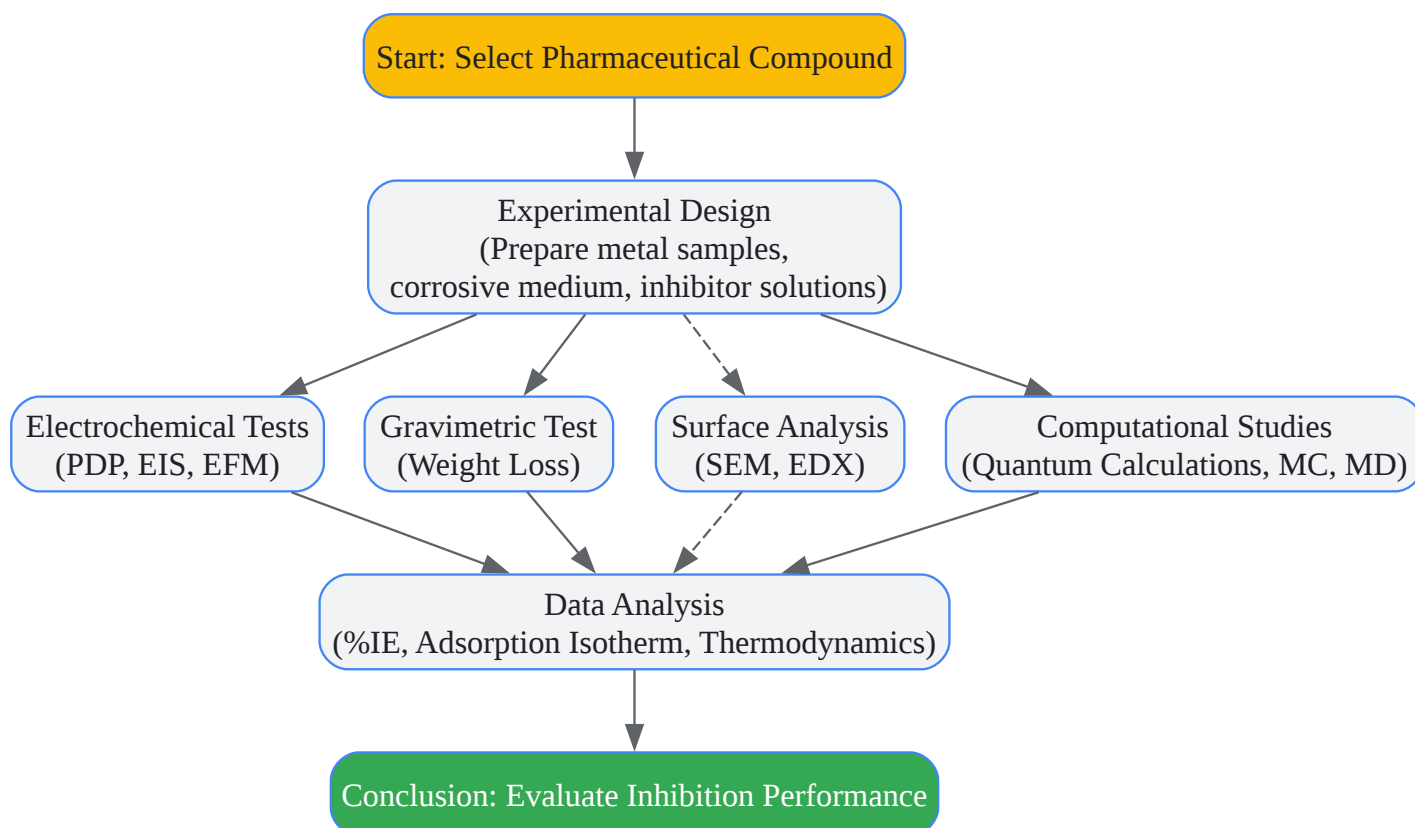
- **Theoretical Methods:** Density Functional Tight Binding (DFTB) and Monte Carlo (MC) simulations were used. Adsorption was found to follow the Temkin model.

For Clotrimazole [3]:

- **Empirical Methods:** Weight loss, Potentiodynamic polarization, and EIS were used on zinc in 0.1 M HCl.
- **Theoretical Methods:** Quantum chemical analysis was performed, and adsorption was found to fit the Langmuir isotherm.

Experimental Workflow for Corrosion Inhibition Studies

The diagram below outlines the general workflow for evaluating a pharmaceutical compound as a corrosion inhibitor, integrating both experimental and computational approaches.



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Key Insights and Data Gaps

- **Comparative Performance:** While **Floctafenine** shows good efficiency at low concentrations, Clotrimazole demonstrates higher maximum efficiency in a similar acidic environment [1] [3].
- **Critical Data Gap:** The search results for **Floctafenine** [1] report the ΔE and dipole moment but do not provide the individual **EHOMO and ELUMO values**, which are fundamental for a complete quantum chemical analysis. A direct, fully quantitative comparison with other inhibitors is therefore limited.
- **Context of Data:** The parameters for each inhibitor were calculated using different computational methods and under different experimental conditions. Cross-study comparisons should be made with caution as these factors can influence the absolute values of the parameters.

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References

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To cite this document: Smolecule. [Floctafenine quantum chemical parameters for corrosion inhibition]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b528077#floctafenine-quantum-chemical-parameters-for-corrosion-inhibition>]

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